molecular formula C13H8N2O2 B1592297 1,10-Phenanthroline-4-carboxylic acid CAS No. 31301-27-6

1,10-Phenanthroline-4-carboxylic acid

Cat. No. B1592297
CAS RN: 31301-27-6
M. Wt: 224.21 g/mol
InChI Key: VNUCJFRSRNCDFO-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Redox Indicator

1,10-Phenanthroline-4-carboxylic acid is utilized as a redox indicator in various chemical reactions. Its ability to change color upon oxidation or reduction makes it a valuable tool for monitoring the progress of redox reactions, particularly in titration experiments where precise detection of the endpoint is crucial .

Spectrophotometric Assay Reagent

This compound serves as a reagent for the spectrophotometric assay of silver . It forms a complex with silver ions, which can be quantitatively measured using spectrophotometry to determine the concentration of silver in a sample .

Chelating Ligand

It acts as a chelating ligand for the determination of metal ions like Fe (Iron) , Pd (Palladium) , and V (Vanadium) . The ligand binds to these metal ions to form stable complexes, which can then be analyzed to assess the presence and quantity of these metals in various samples .

Matrix Metalloproteinase Inhibition

1,10-Phenanthroline-4-carboxylic acid is known to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes that play a significant role in tissue remodeling and degradation of the extracellular matrix. Inhibitors like 1,10-Phenanthroline-4-carboxylic acid are important for studying diseases where MMP activity is dysregulated, such as cancer and arthritis .

properties

IUPAC Name

1,10-phenanthroline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCJFRSRNCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617236
Record name 1,10-Phenanthroline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4-carboxylic acid

CAS RN

31301-27-6
Record name 1,10-Phenanthroline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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